5-Methyl-2-(trifluoromethyl)nicotinic acid
Description
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(12-3-4)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWVURUPVFCNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208168 | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245915-92-7 | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245915-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-Methyl-2-(trifluoromethyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound can also act as a ligand, binding to specific proteins and altering their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acid receptors. This compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions. Its degradation products can have different biochemical properties, potentially leading to altered cellular responses over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can influence the activity of nicotinic acid receptors and related enzymes, affecting metabolic flux and metabolite levels. These interactions can lead to changes in energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to various compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting energy production and metabolic processes.
Biological Activity
5-Methyl-2-(trifluoromethyl)nicotinic acid (MTNA) is a fluorinated derivative of nicotinic acid, which exhibits significant biological activity. This article details its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group and a methyl group on the pyridine ring. Its chemical formula is CHFNO, and it possesses unique physicochemical properties that enhance its biological activity.
The mechanism of action for MTNA primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding. This compound has been shown to modulate neurotransmitter release, thereby influencing various physiological processes.
Biological Activities
- Antimicrobial Activity : MTNA exhibits notable antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : Research indicates that MTNA can suppress the production of pro-inflammatory cytokines in vitro. In a study using BV2 microglial cells, MTNA reduced the levels of interleukin-6 (IL-6) and nitric oxide (NO), demonstrating its potential as an anti-inflammatory agent .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of MTNA on cancer cell lines. The compound showed significant cytotoxicity against various cancer types, suggesting its potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of MTNA against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving LPS-stimulated BV2 cells, treatment with MTNA resulted in a significant reduction in TNF-α levels with an IC value of 25 µM. This suggests that MTNA effectively inhibits inflammatory pathways, particularly through the NF-κB signaling cascade .
Table 1: Biological Activities of this compound
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-methyl-2-(trifluoromethyl)nicotinic acid with structurally analogous compounds, focusing on substituent positions, molecular properties, and applications:
Key Comparative Findings
Substituent Position Effects :
- The trifluoromethyl group at position 2 (as in the target compound) likely increases steric hindrance and electron-withdrawing effects compared to position 4 or 6 analogs. This can alter reactivity in coupling reactions (e.g., amidation in EP 4374877 A2 derivatives ).
- Methyl groups (e.g., at position 5) improve metabolic stability by blocking oxidation sites, a feature critical in drug design .
Physicochemical Properties :
- Acidity : CF₃ groups at position 6 (as in 6-(trifluoromethyl)nicotinic acid ) increase acidity more significantly than at position 2 due to proximity to the carboxylic acid group.
- Solubility : Hydroxyl-containing analogs (e.g., 5-(2-fluorophenyl)-2-hydroxynicotinic acid ) exhibit higher aqueous solubility compared to CF₃-substituted derivatives.
Agrochemicals: CF₃-substituted nicotinic acids are used in developing pesticides due to their resistance to metabolic degradation .
Research and Patent Insights
- EP 4374877 A2 (2024) : Highlights the use of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (a structurally related furan derivative) in synthesizing pyrrolo-pyridazine carboxamides, underscoring the role of CF₃ groups in enhancing target binding .
- Synthetic Utility : Bromo and chloro analogs (e.g., 5-bromo-2-(trifluoromethyl)nicotinic acid ) serve as versatile intermediates for Suzuki-Miyaura couplings, enabling diversification of nicotinic acid scaffolds.
Preparation Methods
Pyridine Ring Construction via Fluorinated Precursors
A key strategy involves synthesizing the pyridine ring with a trifluoromethyl group at the 2-position and a methyl group at the 5-position. According to a 2008 study published in Organic Letters, novel routes have been developed that start from simple fluorinated precursors to build 2-(trifluoromethyl)nicotinic acid derivatives, which can be adapted for the 5-methyl substituted analogs. These methods typically involve:
- Formation of the pyridine ring via cyclization reactions.
- Introduction of the trifluoromethyl group early in the synthesis to ensure regioselectivity.
- Subsequent functionalization at the 5-position to introduce the methyl group.
The study highlights efficient synthetic routes that provide key intermediates for further elaboration into biologically active compounds.
Acylation and Cyclization Using Trifluoroacetyl Chloride and Vinyl Ethers
Patented methods for related trifluoromethyl nicotinic acids (notably 4-trifluoromethyl derivatives) provide insight into preparation strategies that could be adapted for 5-methyl-2-(trifluoromethyl)nicotinic acid:
Step 1: Acylation
Trifluoroacetyl chloride reacts with vinyl ethyl ether in the presence of a catalyst (e.g., triethylamine, pyridine) at temperatures between -10°C to 30°C to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one intermediates.Step 2: Cyclization
The intermediate is then reacted with 3-amino acrylonitrile under basic catalysis (e.g., sodium hydroxide, potassium tert-butoxide) at 50-100°C to induce cyclization, forming trifluoromethyl-substituted nicotinonitrile derivatives.Step 3: Hydrolysis
Hydrolysis of the nitrile group under basic conditions (60-100°C) followed by acidification yields the corresponding trifluoromethyl nicotinic acid.
This method is noted for its relatively mild conditions, high yields, and suitability for industrial scale-up due to the use of inexpensive and readily available starting materials.
Directed Lithiation and Carboxylation
A more targeted approach involves directed lithiation of trifluoromethyl-substituted pyridines:
Starting from 2-(trifluoromethyl)pyridine, lithiation is performed using strong bases such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of coordinating solvents like 1,3-dimethyl-2-imidazolidinone (DMI).
The lithiated intermediate undergoes carboxylation with carbon dioxide to introduce the carboxylic acid group at the 3-position.
Subsequent directed lithiation allows functionalization at the 4-position, which can be adapted for methylation at the 5-position through appropriate synthetic steps.
Palladium-catalyzed coupling reactions and protecting group strategies (e.g., Boc protection/deprotection) are employed to install amino or methyl substituents as needed.
This method offers high regioselectivity and moderate overall yields (~50%) and is suitable for preparing highly functionalized nicotinic acid derivatives.
Oxidation of 3,5-Disubstituted Pyridines
For the methyl substituent at the 5-position, oxidation methods starting from 3,5-dimethylpyridine derivatives have been reported:
Potassium permanganate oxidation in aqueous media converts 3,5-dimethylpyridine to 5-methyl-nicotinic acid derivatives.
The process requires careful pH control and post-reaction separation to remove by-products such as 3,5-pyridinedicarboxylic acid.
Although this method is well-established for 5-methylnicotinic acid, incorporation of the trifluoromethyl group at the 2-position would require prior substitution or subsequent functionalization.
The method is noted for its environmental friendliness (using water as solvent) and high purity products after purification.
Environmentally Friendly and Solvent-Free Approaches
Recent advances emphasize green chemistry principles:
Solvent- and catalyst-free synthesis methods for related 2-substituted nicotinic acids have been developed, involving direct amination of 2-chloronicotinic acid derivatives with amines under mild conditions.
These methods reduce waste, avoid toxic solvents, and shorten reaction times while providing good yields.
Although these methods are primarily demonstrated for 2-(arylamino)nicotinic acids, the principles may be extended to synthesize trifluoromethyl-substituted nicotinic acids with appropriate modifications.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The acylation-cyclization-hydrolysis route (patented) is notable for its use of trifluoroacetyl chloride and vinyl ethyl ether, which are relatively cheap and easily handled reagents. The process involves careful temperature control and catalyst selection to maximize yield and purity.
Directed lithiation methods provide a powerful tool for regioselective functionalization of pyridine rings, allowing the introduction of carboxyl and methyl groups in precise positions, but require strong bases and inert atmosphere techniques.
Oxidation methods using potassium permanganate are classical and effective for methylated nicotinic acids but are less straightforward for trifluoromethyl derivatives due to the electron-withdrawing nature of the trifluoromethyl group affecting oxidation pathways.
Environmentally friendly approaches highlight the trend towards sustainable synthesis, though their direct application to this compound requires further development.
Q & A
Q. What are the recommended synthetic routes for 5-methyl-2-(trifluoromethyl)nicotinic acid, and how can reaction yields be optimized?
A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives. For example, nitrile intermediates (e.g., 5-halo-6-trifluoromethylpyridine-3-carbonitriles) can be hydrolyzed under acidic or basic conditions to yield nicotinic acids. Optimization involves:
- Step 1 : Halogenation of precursor pyridines using reagents like POCl₃ or PCl₅ at controlled temperatures (80–100°C) to avoid side reactions.
- Step 2 : Nucleophilic trifluoromethylation using Cu-mediated coupling with CF₃ sources (e.g., TMSCF₃) .
- Step 3 : Hydrolysis of nitriles to carboxylic acids using NaOH/H₂O or H₂SO₄/EtOH under reflux. Yields (typically 60–75%) can be improved by optimizing stoichiometry, reaction time, and catalyst loading (e.g., CuI for CF₃ insertion) .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/acetonitrile) to assess purity (>95%).
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~170 ppm for COOH in ¹³C NMR) and FTIR (C=O stretch at ~1680 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ calculated for C₈H₆F₃NO₂: 210.0382) .
Q. What thermodynamic properties (e.g., melting point, enthalpy of fusion) are critical for handling this compound?
- Melting Point : Pyridine derivatives with trifluoromethyl groups often exhibit melting points >200°C. For example, 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid melts at 287.5–293.5°C .
- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures.
- Enthalpy of Fusion (ΔfusH) : Estimated via NIST data for analogous compounds (e.g., ΔfusH ≈ 20–25 kJ/mol for trifluoromethyl-substituted aromatics) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of the nicotinic acid scaffold?
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (e.g., pKa ~2.5 vs. ~4.7 for unsubstituted nicotinic acid). This enhances solubility in polar solvents and impacts metal coordination in catalysis .
- Steric Effects : The bulky -CF₃ group may restrict rotational freedom in derivatives, as shown by X-ray crystallography of related compounds (e.g., dihedral angles between pyridine and substituents <10°) .
Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethylnicotinic acid derivatives?
- Assay Variability : Compare enzyme inhibition IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 25°C). For example, discrepancies in aldose reductase inhibition may arise from differences in substrate concentrations or enzyme sources .
- Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may confound activity measurements .
Q. How can computational methods guide the design of this compound derivatives for drug discovery?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases). Focus on hydrogen bonding with the carboxylic acid and hydrophobic interactions with -CF₃ .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with bioavailability or toxicity .
Q. What advanced techniques characterize surface adsorption or reactivity of this compound in environmental chemistry studies?
- Microspectroscopic Imaging : Raman or AFM-IR can map adsorption on indoor surfaces (e.g., silica or cellulose) at nanoscale resolution .
- Oxidative Stability : Evaluate degradation under UV/ozone using GC-MS to detect volatile byproducts (e.g., COF₂, HF) .
Methodological Challenges and Solutions
Q. How to mitigate decomposition during long-term storage of this compound?
- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis or photodegradation.
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit oxidation .
Q. What experimental designs optimize regioselectivity in trifluoromethylation reactions?
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
